2-Bromo-4-(4-bromophenyl)-1-butene
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Overview
Description
2-Bromo-4-(4-bromophenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of two bromine atoms attached to a butene backbone, with one bromine atom on the second carbon and another on the fourth carbon of a phenyl ring. The compound’s structure can be represented as C10H10Br2, and it is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-bromophenyl)-1-butene typically involves the bromination of 4-phenyl-1-butene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butene, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous bromine.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(4-bromophenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alkanes or alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of phenols, amines, or thiols.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-Bromo-4-(4-bromophenyl)-1-butene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-bromophenyl)-1-butene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of bromine atoms, which can participate in electrophilic aromatic substitution reactions. Additionally, the double bond in the butene moiety allows for reactions such as addition and polymerization. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
2-Bromo-4-chlorophenyl-1-butene: Similar structure with a chlorine atom instead of a bromine atom on the phenyl ring.
4-Bromo-2-phenyl-1-butene: Similar structure with the bromine atom on the phenyl ring but different positioning.
2-Bromo-4-(4-fluorophenyl)-1-butene: Similar structure with a fluorine atom instead of a bromine atom on the phenyl ring.
Uniqueness: 2-Bromo-4-(4-bromophenyl)-1-butene is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a wider range of chemical transformations. The compound’s specific substitution pattern also influences its physical and chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-bromo-4-(3-bromobut-3-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWELTQIWSBUKDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641104 |
Source
|
Record name | 1-Bromo-4-(3-bromobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-34-1 |
Source
|
Record name | 1-Bromo-4-(3-bromo-3-buten-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485320-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(3-bromobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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